molecular formula C12H12ClNO B5728398 3-(3-chlorophenyl)-N-cyclopropylacrylamide

3-(3-chlorophenyl)-N-cyclopropylacrylamide

Cat. No. B5728398
M. Wt: 221.68 g/mol
InChI Key: IRIKHRXRQWFJQC-QPJJXVBHSA-N
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Description

3-(3-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.78 g/mol.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the formation of 3-(3-chlorophenyl)-N-cyclopropylacrylamide complexes that bind to the tooth surface and release calcium and phosphate ions. These ions then combine with fluoride ions to form fluorapatite, which is more resistant to acid attacks than hydroxyapatite. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also stabilizes amorphous calcium phosphate, which prevents its conversion to hydroxyapatite and promotes its deposition on the tooth surface.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have a positive effect on the biochemical and physiological properties of tooth enamel. It promotes the deposition of calcium and phosphate ions, which increases the mineral density of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also inhibits the demineralization of tooth enamel by reducing the solubility of hydroxyapatite. Furthermore, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have antibacterial properties, which can help prevent the growth of cariogenic bacteria in the oral cavity.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-N-cyclopropylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to prepare solutions for experiments. However, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has some limitations. It is not suitable for experiments that require the use of organic solvents or high temperatures. It is also sensitive to pH changes, which can affect its stability and activity.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-N-cyclopropylacrylamide. One area of interest is the development of new formulations of 3-(3-chlorophenyl)-N-cyclopropylacrylamide that can enhance its remineralization properties. Another area of interest is the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in combination with other compounds to improve its antibacterial properties. Additionally, the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in other areas of dentistry, such as orthodontics and periodontics, is an area of potential research. Finally, the development of new methods for the delivery of 3-(3-chlorophenyl)-N-cyclopropylacrylamide, such as nanoparticles and hydrogels, is an area of ongoing research.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the reaction between 3-chlorophenylacrylamide and cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential to prevent dental caries. It is believed that 3-(3-chlorophenyl)-N-cyclopropylacrylamide can remineralize tooth enamel by promoting the deposition of calcium and phosphate ions. This mechanism is based on the ability of 3-(3-chlorophenyl)-N-cyclopropylacrylamide to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the main mineral component of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide has also been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIKHRXRQWFJQC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide

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